Phytotoxin 1 (Streptomyces scabies)

Description

Historical Context of Streptomyces scabies Research and Phytotoxin Discovery

The study of common scab disease dates back to 1825, although its biological cause was not initially understood. wikipedia.org In 1890, Roland Thaxter first isolated the organism responsible for common scab in potatoes. wikipedia.org Initially misclassified as a fungus, Oospora scabiei, it was later correctly identified as a bacterium and renamed Actinomyces scabies in 1914. wikipedia.org The genus Streptomyces was established in 1943. wikipedia.org

The pivotal moment in understanding the pathogenicity of S. scabies came with the identification of its phytotoxins. Thaxtomins, including the principal variant thaxtomin A, were first isolated from infected potato slices. researchgate.net This discovery shifted the focus of research towards the biochemical mechanisms of the disease, recognizing that these toxins were the primary agents responsible for the characteristic scab lesions.

Significance of Phytotoxin 1 as a Virulence Factor in Plant-Pathogen Interactions

Phytotoxin 1 (thaxtomin A) is a critical virulence factor for Streptomyces scabies. nih.gov Virulence factors are molecules produced by pathogens that enable them to infect a host and cause disease. nih.govnih.govacs.org The production of thaxtomin A is essential for the development of common scab symptoms. nih.gov Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis in expanding plant tissues. annualreviews.org This disruption of cell wall formation leads to cell hypertrophy (abnormal enlargement), stunting of seedling growth, and ultimately cell death, resulting in the characteristic corky lesions on infected plants. researchgate.netannualreviews.org

The genes responsible for thaxtomin biosynthesis are located on a large, mobile pathogenicity island (PAI). annualreviews.org This PAI can be transferred between different Streptomyces species, which explains the emergence of new pathogenic strains in agricultural settings. annualreviews.org The presence of these toxins directly correlates with the severity of disease symptoms, highlighting their central role in the host-pathogen interaction. researchgate.net

Overview of Current Academic Research Landscape on Phytotoxin 1

Current research on Phytotoxin 1 (thaxtomin A) is multifaceted, exploring its genetics, biosynthesis, regulation, and precise mode of action. Scientists are investigating the complex regulatory networks that control thaxtomin production, including the role of plant-derived signals like cellobiose (B7769950), which acts as an inducer. nih.govnih.gov

Genomic and metabolomic analyses are providing deeper insights into the diversity of phytotoxins produced by different Streptomyces species and their evolution. nih.govnih.gov Researchers are also exploring the potential for developing novel disease management strategies by targeting phytotoxin production or action. This includes identifying compounds that can inhibit thaxtomin synthesis or protect plants from its effects. nih.gov The study of thaxtomin and other Streptomyces phytotoxins remains a dynamic field with significant implications for agricultural productivity. nih.gov

Structure

3D Structure

Properties

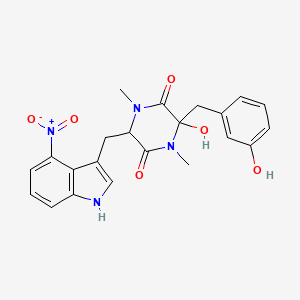

IUPAC Name |

3-hydroxy-3-[(3-hydroxyphenyl)methyl]-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6/c1-24-18(10-14-12-23-16-7-4-8-17(19(14)16)26(31)32)20(28)25(2)22(30,21(24)29)11-13-5-3-6-15(27)9-13/h3-9,12,18,23,27,30H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDNJYNIEGRRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C(C1=O)(CC2=CC(=CC=C2)O)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Nomenclature and Classification of Phytotoxin 1

Hierarchical Grouping within Microbial Phytotoxins

Phytotoxin 1 is classified within a distinct hierarchical structure of microbial natural products. It is recognized as a member of the 2,5-diketopiperazines (DKPs) , which are the smallest possible cyclic peptides, formed from the condensation of two α-amino acids nih.govmdpi.comresearchgate.netwikipedia.org. These compounds are a large and structurally diverse class of bioactive metabolites produced by a wide array of microorganisms, including bacteria, fungi, and marine organisms mdpi.comnih.gov.

The biosynthesis of Phytotoxin 1 is a key differentiator in its classification. It is not produced by ribosomal machinery but is instead synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) complex nih.govnih.govnih.gov. This places it in the broad category of non-ribosomal peptides, a hallmark of microbial secondary metabolism. Specifically, the biosynthesis in S. scabies involves the condensation of L-phenylalanine and L-4-nitrotryptophan precursors, which are assembled by the TxtA and TxtB peptide synthetase enzymes nih.govresearchgate.net.

The hierarchical classification can be summarized as follows:

Kingdom: Bacteria

Phylum: Actinomycetota

Genus: Streptomyces

Metabolite Class: Secondary Metabolite

Superclass: Non-Ribosomal Peptide

Subclass: Cyclic Dipeptide

Family: 2,5-Diketopiperazines (DKPs) researchgate.netwikipedia.org

Specific Compound: Thaxtomin A (syn. Phytotoxin 1)

| Classification Level | Designation | Defining Characteristics |

|---|---|---|

| Metabolite Class | Secondary Metabolite | Produced during stationary phase; not essential for primary growth but often confers a selective advantage (e.g., virulence). |

| Biosynthetic Superclass | Non-Ribosomal Peptide (NRP) | Synthesized by large, multi-domain Non-Ribosomal Peptide Synthetase (NRPS) enzymes, not by ribosomes nih.govnih.gov. |

| Chemical Subclass | Cyclic Dipeptide | Consists of two amino acid residues linked in a cyclic structure. |

| Chemical Family | 2,5-Diketopiperazine (DKP) | Characterized by a six-membered piperazine (B1678402) ring with two amide groups at opposing positions wikipedia.org. Phytotoxin 1 is a nitrated DKP derivative nih.govnih.gov. |

Distinctions from Other Streptomyces Secondary Metabolites and Natural Products

The genus Streptomyces is renowned for its prolific production of diverse secondary metabolites frontiersin.org. Pathogenic species like S. scabies produce a suite of bioactive compounds, and Phytotoxin 1 (Thaxtomin A) can be clearly distinguished from them by its chemical structure, biosynthetic origin, and biological function nih.gov. Other notable metabolites from pathogenic Streptomyces include concanamycins, coronafacoyl-like molecules, and siderophores researchgate.netnih.gov.

Concanamycins: These are macrolide compounds, specifically polyketides, synthesized via a Polyketide Synthase (PKS) pathway. Structurally, they are large lactone rings, vastly different from the compact cyclic dipeptide core of Phytotoxin 1. While Phytotoxin 1 primarily inhibits cellulose (B213188) biosynthesis, concanamycins are potent inhibitors of vacuolar-type H+-ATPases (V-ATPases).

Coronafacoyl-like Metabolites (e.g., Coronafacoyl-L-isoleucine): Like Phytotoxin 1, these molecules are involved in virulence. However, they are structurally and functionally distinct, mimicking the plant hormone jasmonate scholaris.ca. Their biosynthesis involves a hybrid PKS-NRPS pathway to produce the coronafacic acid moiety, which is then conjugated to an amino acid scholaris.ca.

Siderophores (e.g., Scabichelin, Desferrioxamines): These are iron-chelating molecules crucial for nutrient acquisition. They are typically small, non-proteinogenic peptide or hydroxamate-based structures synthesized by NRPS pathways distinct from the one that produces Phytotoxin 1. Their primary role is in iron scavenging from the host environment, not direct phytotoxicity leading to cell wall disruption researchgate.net.

| Metabolite | Chemical Class | Primary Biosynthetic Pathway | Primary Biological Role |

|---|---|---|---|

| Phytotoxin 1 (Thaxtomin A) | Nitrated 2,5-Diketopiperazine | Non-Ribosomal Peptide Synthesis (NRPS) | Phytotoxin; Cellulose Biosynthesis Inhibitor nih.gov |

| Concanamycin (B1236758) A/B | Macrolide (Polyketide) | Polyketide Synthesis (PKS) | V-ATPase Inhibitor |

| Coronafacoyl-L-isoleucine | Jasmonate mimic | Hybrid PKS-NRPS | Phytotoxin; Plant Hormone Mimicry scholaris.ca |

| Scabichelin | Siderophore | Non-Ribosomal Peptide Synthesis (NRPS) | Iron Scavenging researchgate.net |

Evolution of Phytotoxin 1 Terminology and Classification in Scientific Literature

The terminology surrounding Phytotoxin 1 is directly linked to the historical classification of the producing organism and the subsequent discovery of its virulence factors.

The causative agent of common scab was first described in 1892 by Roland Thaxter as Oospora scabies, initially misclassifying it as a fungus wikipedia.org. It was later correctly identified as a bacterium and renamed Actinomyces scabies in 1914 wikipedia.org. The modern genus name, Streptomyces, was proposed in 1943, with the specific nomenclature Streptomyces scabies being revived and firmly established in 1989 wikipedia.org.

The phytotoxic nature of S. scabies was known for decades, but the specific chemical agents were not isolated and characterized until 1989 by King et al. In their seminal work, they identified two primary phytotoxins, which they named thaxtomin A and thaxtomin B wikipedia.org. Thaxtomin A was identified as the predominant and most bioactive compound wikipedia.orgnih.gov.

The term "Phytotoxin 1" is not widely used in the primary scientific literature to describe this compound. Instead, it appears to be a synonym adopted by chemical databases such as PubChem nih.govnih.gov. In this context, "Phytotoxin 1 (Streptomyces scabies)" is used as a descriptor that links the compound to its origin and function, with the database entry correctly identifying it as thaxtomin A nih.govnih.gov. Therefore, the evolution of terminology has been a progression from a general understanding of a "scab toxin" to the specific chemical identification of the thaxtomin family of molecules, with "thaxtomin A" being the accepted academic name and "Phytotoxin 1" serving as a functional, database-centric synonym.

Genetic Architecture and Biosynthesis of Phytotoxin 1

Identification and Characterization of the Phytotoxin 1 Biosynthetic Gene Cluster

The capacity of Streptomyces scabies to produce thaxtomin A is encoded within a specific and highly conserved region of its genome known as the thaxtomin biosynthetic gene cluster (txt). researchgate.net This cluster is a key component of a larger mobile genetic element called a pathogenicity island (PAI), which can be transferred between streptomycetes, likely contributing to the emergence of new pathogenic species. researchgate.netnih.govresearchgate.net

Genomic Organization and Annotation of Biosynthetic Genes

The core txt gene cluster in S. scabies is approximately 18.3 to 20 kb in length and contains a set of genes essential for the synthesis and regulation of thaxtomin. researchgate.netmdpi.comfrontiersin.org The cluster is highly conserved among different thaxtomin-producing Streptomyces species. researchgate.netnih.gov The primary genes within this cluster, designated txtA, txtB, txtC, txtD, txtE, txtH, and txtR, are organized into distinct transcriptional units. researchgate.netresearchgate.netnih.gov The direction of transcription for these genes is known, with txtA, txtB, txtC, txtD, and txtE being the core biosynthetic genes. nih.gov

Below is a detailed table of the key genes within the thaxtomin A biosynthetic gene cluster and their annotated functions.

| Gene | Encoded Protein | Annotated Function |

| txtA | Non-Ribosomal Peptide Synthetase (NRPS) | Activates and incorporates L-phenylalanine into the dipeptide core. Contains adenylation, thiolation, condensation, and N-methyltransferase domains. mdpi.comnih.govnih.gov |

| txtB | Non-Ribosomal Peptide Synthetase (NRPS) | Activates and incorporates 4-nitro-L-tryptophan into the dipeptide core. Also contains adenylation, thiolation, condensation, and N-methyltransferase domains. mdpi.comnih.govresearchgate.net |

| txtC | Cytochrome P450 Monooxygenase | Catalyzes the two final hydroxylation steps on the thaxtomin D intermediate to produce thaxtomin A. mdpi.comnih.govnih.gov |

| txtD | Nitric Oxide Synthase (NOS) | Generates nitric oxide (NO) from L-arginine, which is required for the nitration of the tryptophan precursor. researchgate.netmdpi.comnih.gov |

| txtE | Cytochrome P450 Monooxygenase | Catalyzes the nitration of L-tryptophan at the C-4 position to produce 4-nitro-L-tryptophan, using the NO generated by TxtD. mdpi.comnih.govresearchgate.net |

| txtH | MbtH-like Protein (MLP) | Acts as a chaperone, required for the proper folding and soluble expression of the adenylation domains of the TxtA and TxtB NRPS enzymes. nih.govnih.govnih.gov |

| txtR | AraC/XylS family Transcriptional Regulator | A cluster-situated regulator that acts as a positive activator for the expression of the other txt biosynthetic genes. researchgate.netnih.govnih.gov |

Transcriptional Analysis of the Biosynthetic Pathway Components

The expression of the thaxtomin biosynthetic genes is tightly regulated. Transcriptional analyses have identified the txtR gene product as the primary, cluster-situated activator. researchgate.netnih.gov The TxtR protein belongs to the AraC/XylS family of transcriptional regulators and is essential for inducing the transcription of the txt cluster. researchgate.netnih.gov

A key finding from transcriptional studies is the role of cellobiose (B7769950), a disaccharide derived from cellulose (B213188), as a specific inducer of thaxtomin biosynthesis. researchgate.netnih.gov The regulatory protein CebR acts as a repressor, binding to sites within the txt gene cluster in the absence of cellobiose. frontiersin.orguliege.be When the bacterium senses cellobiose from the host plant's cell walls, the sugar binds to CebR, causing it to release from the DNA. frontiersin.org This derepression allows for the TxtR-mediated activation of the biosynthetic operons, including txtABH and txtED. mdpi.comuliege.be Reverse transcription PCR (RT-PCR) experiments have confirmed that the transcripts of biosynthetic genes like txtB are abundant during active production and absent in knockout mutants. biomedres.us This regulatory network ensures that the phytotoxin is produced primarily in the presence of host plant tissue.

Elucidation of Key Enzymatic Steps in Phytotoxin 1 Biogenesis

The biosynthesis of thaxtomin A is a multi-step process involving an assembly line of specialized enzymes that build and modify the molecule to its final, active form. The pathway begins with modified amino acid precursors and proceeds through cyclization and subsequent maturation steps. researchgate.nettandfonline.com

Roles of Non-Ribosomal Peptide Synthetases (NRPS) in Assembly

The core scaffold of thaxtomin A is a cyclic dipeptide, assembled not by ribosomes, but by a pair of large, modular enzymes known as non-ribosomal peptide synthetases (NRPS), TxtA and TxtB. nih.govnih.gov These enzymes function as a thiotemplate-based assembly line. nih.gov

TxtA: This NRPS is responsible for selecting and activating L-phenylalanine. Its adenylation (A) domain recognizes the specific amino acid, which is then loaded onto the adjacent thiolation or peptidyl carrier protein (PCP) domain. nih.govnih.gov

TxtB: This NRPS module specifically recognizes and activates the unusual precursor 4-nitro-L-tryptophan. researchgate.net Like TxtA, it has A and PCP domains for this purpose. nih.govresearchgate.net

Both TxtA and TxtB also possess integrated N-methyltransferase domains, which add a methyl group to their respective amino acid substrates. nih.govresearchgate.net The condensation domains within these NRPS modules then catalyze the formation of the peptide bond between the two activated amino acids, followed by a cyclization reaction that releases the diketopiperazine core, known as thaxtomin D. mdpi.comtandfonline.com The proper function and folding of the TxtA and TxtB adenylation domains are dependent on the MbtH-like protein, TxtH. nih.govnih.govnih.gov

Polyketide Synthase (PKS) Contributions to Core Structure Formation

The biosynthesis of thaxtomin A is primarily an NRPS-driven pathway. The core structure is a diketopiperazine derived exclusively from two amino acid precursors. Therefore, unlike hybrid peptide-polyketide natural products, there are no polyketide synthase (PKS) modules directly involved in the formation of the thaxtomin A backbone. researchgate.net The biosynthesis relies entirely on the NRPS machinery for the assembly of its cyclic peptide core.

Post-Translational Modification Enzymes and Maturation Steps

After the NRPS-mediated cyclization forms the thaxtomin D intermediate, several crucial maturation steps, categorized as post-synthesis modifications, are required to yield the final, potent phytotoxin, thaxtomin A. These modifications are catalyzed by specialized enzymes encoded within the txt cluster.

The key modifications include:

Nitration of Tryptophan: A critical early step, preceding the NRPS assembly, is the nitration of L-tryptophan. This is a two-enzyme process where TxtD, a nitric oxide synthase, produces nitric oxide (NO) from L-arginine. mdpi.comnih.gov Subsequently, the cytochrome P450 monooxygenase TxtE utilizes this NO to catalyze the regiospecific nitration of L-tryptophan at the C-4 position of the indole (B1671886) ring, forming the unusual NRPS substrate, 4-nitro-L-tryptophan. mdpi.comnih.govresearchgate.net

Hydroxylation: The final step in the pathway is the conversion of thaxtomin D to thaxtomin A. This is accomplished by another cytochrome P450 enzyme, TxtC. tandfonline.com TxtC is a versatile monooxygenase that catalyzes two sequential hydroxylation reactions on the thaxtomin D backbone, adding hydroxyl groups to the phenylalanyl residue to complete the synthesis of thaxtomin A. mdpi.comnih.govnih.gov

These enzymatic modifications are essential for the phytotoxic activity of the final compound.

Precursor Metabolism and Substrate Availability for Phytotoxin 1 Synthesis

The biosynthesis of Phytotoxin 1 is fundamentally dependent on the supply of its primary building blocks: the aromatic amino acids L-tryptophan and L-phenylalanine. The availability of these precursors is intricately linked to the central metabolism of Streptomyces scabies, specifically the pathways that generate the initial substrates for aromatic amino acid synthesis.

The de novo synthesis of both L-tryptophan and L-phenylalanine proceeds through the shikimate pathway. This metabolic route is crucial as it bridges central carbon metabolism with the production of aromatic compounds. The shikimate pathway commences with the condensation of two key intermediates derived from primary metabolism: phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). PEP is a high-energy intermediate of the glycolytic pathway, while E4P is generated in the pentose (B10789219) phosphate (B84403) pathway. The flux of carbon through these central metabolic routes directly influences the pool of PEP and E4P, and consequently, the rate of aromatic amino acid biosynthesis.

Once the common precursor chorismate is synthesized through the shikimate pathway, dedicated branches lead to the formation of L-tryptophan and L-phenylalanine. These amino acids are then utilized by the Phytotoxin 1 biosynthetic machinery.

Interestingly, while a sufficient internal supply of L-tryptophan and L-phenylalanine is essential for Phytotoxin 1 synthesis, research has shown that high external concentrations of these amino acids can paradoxically inhibit the production of the toxin. Studies have demonstrated that the addition of tryptophan to the culture medium of S. scabies leads to a significant reduction in Phytotoxin 1 synthesis. This inhibitory effect has been observed to occur at the transcriptional level, where the expression of key biosynthetic genes for Phytotoxin 1 is downregulated. This suggests a complex regulatory network that balances precursor availability with the activation of the specialized metabolic pathway for phytotoxin production.

The carbon sources available to S. scabies in its environment also play a significant role in regulating Phytotoxin 1 synthesis, likely by influencing the availability of the primary metabolic precursors. For instance, certain plant-derived compounds, such as cellobiose (a disaccharide of glucose) and suberin (a complex polyester (B1180765) found in plant cell walls), are known to induce the production of Phytotoxin 1. It is hypothesized that the degradation products of these complex polymers can be channeled into central metabolic pathways, thereby boosting the supply of PEP and E4P for the shikimate pathway and subsequent Phytotoxin 1 synthesis. Conversely, readily available simple sugars like glucose have been shown to suppress the production of Phytotoxin 1 in some culture conditions, indicating a form of catabolite repression that may divert metabolic resources away from secondary metabolite production when primary growth is favored.

The table below summarizes the key precursors for Phytotoxin 1 synthesis and the metabolic pathways involved in their generation.

| Precursor Molecule | Source Metabolic Pathway | Role in Phytotoxin 1 Synthesis |

| Phosphoenolpyruvate (PEP) | Glycolysis | Initial substrate for the shikimate pathway. |

| Erythrose-4-Phosphate (E4P) | Pentose Phosphate Pathway | Initial substrate for the shikimate pathway. |

| Chorismate | Shikimate Pathway | Common intermediate in the biosynthesis of aromatic amino acids. |

| L-Tryptophan | Shikimate Pathway | Direct precursor for the nitro-indole moiety of Phytotoxin 1. |

| L-Phenylalanine | Shikimate Pathway | Direct precursor for the phenylacetyl moiety of Phytotoxin 1. |

Molecular and Cellular Mechanisms of Phytotoxin 1 Activity in Host Plants

Identification and Characterization of Primary Molecular Targets in Plant Cells

The phytotoxic effects of thaxtomin A are initiated through its interaction with specific molecular targets within plant cells. While the complete picture of these interactions is still under investigation, research has identified critical components and pathways that are directly affected by the toxin.

Receptor Binding and Ligand-Target Interaction Dynamics

The precise receptor for thaxtomin A in plant cells has not been definitively identified. However, evidence strongly suggests that the toxin's primary site of action is associated with the plasma membrane and the process of cellulose (B213188) biosynthesis. The identification of an Arabidopsis thaliana mutant, designated txr1, which exhibits increased resistance to thaxtomin A, has provided significant insights. nih.govcapes.gov.br This resistance is attributed to a decrease in the rate of toxin uptake, suggesting that the TXR1 gene product is involved in facilitating the entry of thaxtomin A into the cell, possibly as a regulator of a transporter protein. nih.gov The TXR1 protein itself is a novel, small protein with no apparent motifs that would indicate it is a transporter, leading to the hypothesis that it may regulate a yet-unidentified transporter responsible for thaxtomin A import. nih.gov

While a direct binding receptor remains elusive, the dynamics of thaxtomin A's interaction with the cell suggest a high affinity for physiologically active tissues, such as the root elongation zone and pollen tube apex, implying a higher density of binding sites or more active uptake mechanisms in these regions. mdpi.com

Enzyme Inhibition or Activation Mechanisms

The most well-characterized molecular effect of thaxtomin A is its potent inhibition of cellulose biosynthesis. nih.govoup.com This inhibitory action is central to its phytotoxicity and is the primary mechanism by which it disrupts plant cell structure and function.

Inhibition of Cellulose Synthase:

Thaxtomin A acts as a potent inhibitor of cellulose synthase (CESA), the enzymatic complex responsible for synthesizing cellulose microfibrils at the plasma membrane. nih.gov The mechanism of inhibition involves the depletion of CESA complexes from the plasma membrane. nih.gov Spinning disc confocal microscopy has revealed that treatment with thaxtomin A leads to the removal of these enzyme complexes from their site of action and their accumulation in a small, microtubule-associated compartment. nih.gov This depletion of active cellulose synthase at the cell surface directly halts the production of cellulose, a critical component of the plant cell wall.

The following table summarizes the key findings related to the inhibition of cellulose synthesis by thaxtomin A:

| Finding | Organism/System | Reference |

| Inhibition of 14C-glucose incorporation into the cellulosic cell wall fraction | Arabidopsis thaliana seedlings | oup.com |

| Depletion of cellulose synthase (CESA) complexes from the plasma membrane | Arabidopsis thaliana seedlings | nih.gov |

| Accumulation of CESA particles in a microtubule-associated compartment | Arabidopsis thaliana seedlings | nih.gov |

| Similar syndrome of effects to known cellulose synthase inhibiting herbicides (e.g., isoxaben) | Arabidopsis thaliana | oup.com |

Perturbation of Fundamental Plant Physiological Processes by Phytotoxin 1

The inhibition of cellulose biosynthesis by thaxtomin A triggers a cascade of downstream effects, leading to the significant perturbation of several fundamental plant physiological processes. These disruptions are ultimately responsible for the macroscopic symptoms of common scab disease.

Interference with Plant Hormone Signaling Pathways

There is growing evidence for crosstalk between thaxtomin A and plant hormone signaling, particularly with auxin. The ucu2-2/gi-2 mutant of Arabidopsis, which shows increased sensitivity to thaxtomin A, also exhibits altered responses to the auxin 2,4-D and the auxin efflux inhibitor 1-naphthylphthalamic acid (NPA). nih.gov Furthermore, pretreatment with the natural auxin indole-3-acetic acid (IAA) or the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D) can protect Arabidopsis thaliana cell suspension cultures from programmed cell death induced by thaxtomin A. nih.gov This suggests that auxin signaling can counteract the toxic effects of thaxtomin A, although the precise molecular mechanisms of this interaction are still being elucidated. Some studies suggest a possible interaction between thaxtomin A and plasma membrane auxin receptors. mdpi.com

Disruption of Plant Cell Wall Integrity and Biosynthesis

The primary molecular action of thaxtomin A, the inhibition of cellulose synthase, directly leads to a severe disruption of plant cell wall integrity and biosynthesis. The cell wall is a dynamic structure essential for providing mechanical support, determining cell shape, and protecting against osmotic stress and pathogens.

By inhibiting the production of crystalline cellulose, thaxtomin A causes a significant alteration in the composition of the cell wall. nih.gov This includes an increase in pectins and hemicelluloses as the plant cell attempts to compensate for the lack of its primary structural component. nih.gov This altered cell wall is mechanically weaker, leading to the characteristic symptoms of cell swelling and hypertrophy observed in affected tissues. oup.com The disruption of cell wall biosynthesis is a key factor facilitating the invasion of plant tissues by S. scabies.

Modulation of Host Immune Responses and Defense Pathways

Thaxtomin A modulates the host's immune response in a complex manner. While it induces a form of programmed cell death (PCD), this response is distinct from the typical hypersensitive response (HR) often associated with plant defense against pathogens. nih.gov The thaxtomin A-induced PCD involves hallmark features of apoptosis, such as nuclear DNA fragmentation, and requires active gene expression and protein synthesis. nih.gov However, it does not trigger some of the classical defense responses like a rapid oxidative burst or the expression of key defense-related genes such as PR1 and PDF1.2. nih.gov

Despite this, thaxtomin A does induce the expression of some defense-related genes and leads to callose deposition and ectopic lignification, which are often associated with plant defense. nih.gov This suggests that while thaxtomin A may suppress certain arms of the plant immune system, it also triggers specific defense-like responses. Furthermore, pathogenic Streptomyces species possess other virulence factors, such as the secreted protein Nec1, which may actively suppress plant defense responses, working in concert with thaxtomin A to promote infection. usda.gov The silencing of the StPAM16-1 gene in potato has been shown to enhance resistance to thaxtomin A, indicating its role in negatively regulating the immune response to the toxin. nih.gov

The following table summarizes the effects of thaxtomin A on host defense pathways:

| Effect | Observation | Organism/System | Reference |

| Programmed Cell Death (PCD) | Induces a form of PCD with apoptotic features (e.g., DNA fragmentation). | Arabidopsis thaliana cell cultures | nih.gov |

| Hypersensitive Response (HR) | Does not induce a typical HR; no rapid oxidative burst or induction of PR1 and PDF1.2. | Arabidopsis thaliana cell cultures | nih.gov |

| Defense Gene Expression | Induces expression of some defense-related genes. | Arabidopsis thaliana seedlings | nih.gov |

| Cell Wall Reinforcement | Triggers callose deposition and ectopic lignification. | Arabidopsis thaliana seedlings | nih.gov |

| Suppression of Defense | The nec1 gene product from S. scabies may suppress host defenses. | - | usda.gov |

Impact on Cellular Compartmentation and Organelle Function

While the primary target of thaxtomin A is the plant cell wall, its effects reverberate throughout the cell, impacting various compartments and organelles. nih.govnih.gov A key consequence of thaxtomin A's inhibition of cellulose biosynthesis is the disruption of the plasma membrane's integrity and function. nih.gov Spinning disc confocal microscopy has revealed that thaxtomin A depletes cellulose synthase complexes from the plasma membrane, causing them to accumulate in a small, microtubule-associated compartment. nih.gov This disruption of the cellulose synthesis machinery at the plasma membrane is a critical early event in thaxtomin A's mode of action.

Downstream Cellular Responses and Phytotoxic Effects

The initial interaction of thaxtomin A with the plant cell leads to a cascade of downstream cellular responses, ultimately culminating in the characteristic symptoms of common scab disease.

Induction of Programmed Cell Death (PCD) Pathways

Thaxtomin A is a potent inducer of programmed cell death (PCD) in plant cells. nih.govnih.gov This form of cell death is an active, genetically controlled process that requires de novo gene expression and protein synthesis. nih.govnih.gov A hallmark of this thaxtomin A-induced PCD is the fragmentation of nuclear DNA, a characteristic feature of apoptosis in animal cells. nih.gov Interestingly, the PCD triggered by thaxtomin A is considered atypical because it does not involve some of the classic defense responses associated with the hypersensitive response (HR), such as a rapid oxidative burst or the expression of certain defense-related genes. nih.govfrontiersin.org The inhibition of cellulose biosynthesis itself appears to be a primary trigger for this PCD, as other chemical inhibitors of cellulose synthesis can induce a similar response. nih.gov The influx of Ca²⁺ is a crucial step in the signaling pathway that leads to this programmed cell death. nih.gov

Alterations in Global Gene Expression Profiles (Transcriptomics)

Transcriptomic studies have provided a global view of the changes in gene expression that occur in plant tissues upon exposure to thaxtomin A. These analyses reveal a widespread reprogramming of the plant's transcriptional landscape. Treatment with thaxtomin A leads to changes in the expression of genes involved in both primary and secondary cellulose biosynthesis, as well as genes related to pectin (B1162225) metabolism and cell wall remodeling. nih.gov Furthermore, the expression of various defense-related genes is induced, indicating an activation of the plant's defense signaling pathways. nih.gov In potato tubers, thaxtomin A treatment has been shown to induce the expression of genes in the phenylpropanoid pathway, which is responsible for the synthesis of various phenolic compounds that can contribute to defense and browning of the tissue. nih.gov

Table 1: Selected Gene Expression Changes in Arabidopsis thaliana in Response to Thaxtomin A

| Gene Category | Effect of Thaxtomin A | Example Genes |

| Primary Cellulose Biosynthesis | Mild Repression | CESA1, CESA2, CESA3, CESA5, CESA6, KORRIGAN, KOBITO1, KNOPF |

| Pectin Metabolism | Altered Expression | - |

| Cell Wall Remodeling | Altered Expression | - |

| Defense Response | Induction | - |

Source: Adapted from nih.gov

Changes in Protein Expression and Post-Translational Modifications (Proteomics)

Proteomic analyses have complemented transcriptomic studies by revealing changes at the protein level in response to thaxtomin A. In potato leaves treated with thaxtomin A, a significant number of proteins show differential expression. mdpi.comnih.gov Many of these differentially expressed proteins are involved in defense and stress responses, carbohydrate metabolism, amino acid metabolism, and energy metabolism. mdpi.comnih.gov Specifically, 460 proteins were found to be upregulated and 233 were downregulated in one study. mdpi.comnih.gov These changes at the proteome level underscore the plant's attempt to counteract the toxic effects of thaxtomin A and repair cellular damage.

Table 2: Functional Categories of Differentially Expressed Proteins in Potato Leaves Treated with Thaxtomin A

| Functional Category | Number of Differentially Expressed Proteins |

| Carbohydrate Metabolism | 58 |

| Amino Acid Metabolism | Not specified |

| Energy Metabolism | 42 |

| Oxidation-Reduction Process | Not specified |

| Response to Stress | Not specified |

| Secondary Metabolic Process | Not specified |

Regulation of Phytotoxin 1 Production in Streptomyces Scabies

Environmental Cues Influencing Biosynthesis

S. scabies interprets specific chemical signals from the host plant environment to initiate virulence. These cues are primarily related to nutrient availability and stress factors encountered during infection, which trigger a cascade of regulatory events leading to the production of Phytotoxin 1.

The primary environmental signal for Phytotoxin 1 production is the availability of specific carbon sources derived from the plant cell wall. cdnsciencepub.comnih.gov Cello-oligosaccharides, particularly cellobiose (B7769950) and cellotriose (B13521), which are breakdown products of cellulose (B213188), act as key inducers. cdnsciencepub.comnih.gov This signaling mechanism allows S. scabies to sense the presence of actively growing plant tissue, the target for Phytotoxin 1's activity. nih.govusda.gov

The sensing mechanism is primarily controlled by the cellulose utilization repressor, CebR. nih.govmicrobiologyresearch.org In the absence of cello-oligosaccharides, CebR binds to specific sites in the promoter region of txtR, a crucial transcriptional activator of the Phytotoxin 1 biosynthetic gene cluster, thereby repressing its expression. cdnsciencepub.commicrobiologyresearch.org The binding of cellobiose or cellotriose to CebR causes a conformational change that prevents it from binding to DNA, thus de-repressing txtR transcription and initiating toxin synthesis. cdnsciencepub.commicrobiologyresearch.org

Conversely, the presence of glucose, a simple sugar, is known to suppress the production of Phytotoxin 1. nih.govapsnet.org This indicates a form of catabolite repression, where the bacterium prioritizes the metabolism of a more readily available energy source over the energetically expensive production of virulence factors. In addition to carbohydrates, the bacterium can utilize aromatic components of potato suberin, such as trans-ferulic acid and p-coumaric acid, as nutrient sources. nih.gov The influence of different amino acids on Phytotoxin 1 production has also been noted, though the regulatory links are less defined than the well-established cello-oligosaccharide pathway. cdnsciencepub.com

Table 1: Influence of Key Carbon Sources on Phytotoxin 1 Production

| Carbon Source | Role in Regulation | Regulatory Protein(s) Involved | Outcome |

|---|---|---|---|

| Cellobiose/Cellotriose | Inducer | CebR, TxtR | Activates Phytotoxin 1 Biosynthesis cdnsciencepub.comnih.govnih.gov |

| Glucose | Repressor | (Catabolite Repression Mechanisms) | Suppresses Phytotoxin 1 Biosynthesis nih.govapsnet.org |

| Suberin Components | Nutrient Source | (Catabolic Enzymes) | Supports bacterial growth, potential indirect influence nih.gov |

The interaction with a plant host subjects S. scabies to various stresses, including osmotic pressure changes. The regulatory network that responds to host-derived cello-oligosaccharides also prepares the bacterium for these challenges. Transcriptomic and metabolomic studies have revealed that in response to cellobiose and cellotriose, S. scabies upregulates the production of ectoine (B1671093). microbiologyresearch.orgbiorxiv.org Ectoine is a well-known compatible solute that protects cells from osmotic shock. microbiologyresearch.orgbiorxiv.org This demonstrates a direct regulatory link between sensing the host (via cellulose breakdown products) and preparing for the osmotic stress of the plant environment.

While direct environmental pH sensing as a primary trigger for Phytotoxin 1 synthesis is not well-documented, the toxin itself can influence the ionic environment at the plant-pathogen interface. Thaxtomin A has been shown to elicit an efflux of H+ ions from plant cells, which would alter the local pH. nih.gov This is an effect of the toxin's activity rather than a regulatory cue for its production.

Transcriptional and Translational Regulatory Mechanisms

The production of Phytotoxin 1 is governed by a hierarchical regulatory network that includes pathway-specific activators and global regulators controlling broad aspects of Streptomyces biology, such as secondary metabolism and morphological differentiation.

At the heart of the biosynthetic gene cluster is txtR, an AraC/XylS family transcriptional regulator that acts as the pathway-specific activator. nih.govusda.gov TxtR directly binds to the promoters of the Phytotoxin 1 biosynthetic genes (txtA, txtB, txtC) to activate their transcription. nih.gov The activity of TxtR is, in turn, controlled by the CebR repressor in response to cellobiose. nih.govusda.gov

Beyond this core pathway, several global regulatory genes, known as bld genes, are essential for achieving wild-type levels of Phytotoxin 1 production. researchgate.netnih.gov These genes are highly conserved in Streptomyces and typically control the transition from vegetative growth to aerial mycelium formation and antibiotic production. Deletion of bld genes such as bldA, bldC, bldD, bldG, and bldH in S. scabies leads to a significant reduction in Phytotoxin 1 synthesis. researchgate.netnih.gov This effect is largely due to the decreased expression of the activator txtR. researchgate.netnih.gov

The bldA gene provides a clear example of translational regulation. It encodes a specific leucyl-tRNA that recognizes the rare TTA codon. researchgate.net The txtR gene contains a TTA codon, and therefore, its efficient translation is dependent on the presence of the BldA tRNA. This links the onset of virulence factor production to the broader developmental state of the bacterium. researchgate.net

More recently, another regulator, SCAB_Lrp, a leucine-responsive regulatory protein, was found to positively regulate Phytotoxin 1 production by directly binding to the txtR promoter and activating its transcription. nih.govresearchgate.net

Table 2: Key Regulatory Genes in Phytotoxin 1 Biosynthesis

| Gene/Regulator | Type | Function | Target |

|---|---|---|---|

| cebR | Repressor | Senses cellobiose; represses txtR in its absence. | txtR promoter cdnsciencepub.commicrobiologyresearch.org |

| txtR | Activator (AraC/XylS family) | Pathway-specific activator, binds cellobiose. | txtA, txtB, txtC, nos promoters nih.govusda.gov |

| bldA | Global Regulator (tRNA) | Provides tRNA for rare TTA codon in txtR mRNA. | txtR translation researchgate.net |

| bldC, D, G, H | Global Regulators | Control secondary metabolism and development. | txtR expression (and other virulence genes) researchgate.netnih.gov |

| SCAB_Lrp | Activator (Lrp family) | Leucine-responsive activator. | txtR promoter nih.govresearchgate.net |

Classic quorum sensing systems that rely on signals like acyl-homoserine lactones to monitor population density are not the primary drivers of Phytotoxin 1 production in S. scabies. Instead, regulation is more directly tied to "quorum sensing" of the host environment through the detection of plant-derived molecules like cellobiose. cdnsciencepub.com

However, other intercellular signaling molecules common to Streptomyces, such as γ-butyrolactones (GBLs), may play a modulatory role. While the specifics in S. scabies are still being elucidated, evidence suggests that inhibiting GBL signaling can suppress the production of other virulence factors, indicating a potential layer of cell-to-cell communication that could influence pathogenicity. cdnsciencepub.com The regulation appears less about counting bacterial cells and more about initiating a collective pathogenic response once a suitable host environment has been colonized and sufficient host-derived signals are present.

Epigenetic Modifications and Their Influence on Phytotoxin 1 Gene Expression

Currently, there is limited specific information in the scientific literature regarding the role of epigenetic modifications, such as DNA methylation or the action of histone-like proteins, in the direct regulation of the Phytotoxin 1 gene cluster in Streptomyces scabies. While epigenetic control is a known mechanism for regulating secondary metabolism in other bacteria, its specific contribution to Phytotoxin 1 production remains an area for future investigation.

Cross-Talk with Other Virulence Factor Production Pathways

The production of phytotoxin 1, also known as thaxtomin A, in Streptomyces scabies is not an isolated process but is intricately linked with the synthesis of other virulence factors. This coordinated regulation allows the pathogen to efficiently orchestrate its arsenal (B13267) of disease-causing molecules in response to host-derived signals. The cross-talk between these pathways primarily occurs through the action of pleiotropic regulators that respond to common environmental cues, thereby ensuring a synchronized pathogenic attack.

A key piece of evidence for this co-regulation comes from studies on the effect of cello-oligosaccharides, which are known inducers of thaxtomin A biosynthesis. nih.govnih.gov Research has shown that cellobiose and cellotriose, released from plant cell walls, not only trigger the production of thaxtomin A but also stimulate the synthesis of other important virulence-associated metabolites. nih.gov A comparative metabolomic analysis of S. scabies revealed that in addition to thaxtomin, the production of concanamycin (B1236758) phytotoxins and several siderophores, including desferrioxamines, scabichelin, and turgichelin, is also induced by these cello-oligosaccharides. nih.gov This indicates that S. scabies has evolved to recognize these plant-derived molecules as a general signal to activate a broad suite of virulence mechanisms. Interestingly, for most of these metabolites, cellotriose appears to be a more potent elicitor than cellobiose. nih.gov

The regulatory networks governing this coordinated response involve global regulators that have a broad impact on the physiology of S. scabies, including its secondary metabolism and morphological differentiation. The bld (bald) gene family of global regulators plays a crucial role in this process. nih.govcdnsciencepub.com Studies have demonstrated that mutations in at least five bld genes (bldA, bldC, bldD, bldG, and bldH/adpA) result in a significant downregulation of thaxtomin biosynthetic genes. nih.govresearchgate.net Crucially, these bld mutants also exhibit reduced expression of other known or predicted virulence genes, suggesting that the bld gene family acts as master regulators of virulence in S. scabies. nih.govresearchgate.net

Another critical regulator that mediates cross-talk is the cellulose utilization repressor, CebR. nih.gov CebR directly represses the expression of the thaxtomin biosynthetic gene cluster, and this repression is alleviated by the presence of cellobiose and cellotriose. nih.govnih.gov While CebR is a master regulator of thaxtomin production, the induction of other virulence factors by cello-oligosaccharides appears to be independent of CebR. cdnsciencepub.comcdnsciencepub.com This suggests the existence of additional, yet to be fully elucidated, regulatory pathways that respond to cello-oligosaccharides to control the expression of the broader "virulome". nih.gov

Furthermore, the physical linkage of virulence genes on pathogenicity islands (PAIs) may also facilitate their co-regulation. nih.gov In some pathogenic Streptomyces species, the biosynthetic gene clusters for thaxtomin A, as well as genes encoding other virulence factors like Nec1 and TomA, are located on the same PAI. cdnsciencepub.com This genomic proximity could allow for coordinated expression through shared regulatory elements or changes in chromatin structure.

The table below summarizes the known cross-talk between the production of phytotoxin 1 (thaxtomin A) and other virulence factors in S. scabies, highlighting the common inducers and regulatory proteins.

| Virulence Factor | Co-regulated with Phytotoxin 1 (Thaxtomin A) | Common Inducer(s) | Shared Regulator(s) |

| Concanamycins | Yes | Cellobiose, Cellotriose | Cello-oligosaccharide responsive regulators (mechanism likely independent of CebR) |

| Desferrioxamines | Yes | Cellobiose, Cellotriose | Cello-oligosaccharide responsive regulators (mechanism likely independent of CebR) |

| Scabichelin | Yes | Cellobiose, Cellotriose | Cello-oligosaccharide responsive regulators (mechanism likely independent of CebR) |

| Turgichelin | Yes | Cellobiose, Cellotriose | Cello-oligosaccharide responsive regulators (mechanism likely independent of CebR) |

| Nec1 | Implied | Not explicitly stated | Implied to be regulated by bld genes |

| TomA | Implied | Not explicitly stated | Implied to be regulated by bld genes |

| N-coronafacoyl-l-isoleucine (CFA-Ile) | Implied | Not explicitly stated | Implied to be regulated by global regulators |

This intricate web of regulation ensures that S. scabies can mount a multifaceted and effective pathogenic response upon encountering a suitable host environment, with phytotoxin 1 production being a key, yet integrated, component of its virulence strategy.

Ecological and Pathological Significance of Phytotoxin 1

Role in Streptomyces scabies Pathogenicity and Disease Development

Phytotoxin 1, a member of the thaxtomin family of phytotoxins, is a primary determinant of virulence for the plant pathogen Streptomyces scabies, the causative agent of common scab disease. mdpi.comapsnet.org The production of these toxins is essential for the development of disease symptoms on a variety of root and tuber crops, including potato, beet, carrot, and radish. apsnet.orgnih.govnih.gov Mutants of S. scabies that are unable to synthesize thaxtomins lose their ability to cause disease, highlighting the central role of these molecules in pathogenicity. mdpi.comnih.gov

Contribution to Host Tissue Necrosis and Lesion Formation

Phytotoxin 1 and its analogs are potent necrotic agents that directly cause the characteristic corky lesions on infected plant tissues. abcam.comapsnet.org The primary mechanism of action is the inhibition of cellulose (B213188) biosynthesis in expanding plant cells. abcam.comnih.govnih.gov By disrupting the formation of cellulose, a critical component of the plant cell wall, the toxin leads to a cascade of physiological effects including cell swelling, hypertrophy, and ultimately, programmed cell death. nih.govnih.govnih.gov This cellular damage manifests as visible necrotic lesions on the surface of tubers and roots. apsnet.org

Even at nanomolar concentrations, thaxtomins can effectively halt cellulose synthesis, demonstrating their high potency. nih.gov While the intensity of browning and necrosis was once thought to directly correlate with disease susceptibility, recent studies suggest the relationship is more complex. For instance, some moderately resistant potato varieties exhibit more intense browning in response to the toxin than susceptible varieties, indicating that the host's response, such as the production of phenolic compounds, also plays a significant role in the visual symptoms. mdpi.comnih.gov Nevertheless, the ability of Phytotoxin 1 to induce cell death is a fundamental contributor to lesion formation. nih.govnih.gov

Table 1: Effects of Thaxtomin A on Host Plants

| Effect | Description | References |

| Cellulose Synthesis Inhibition | Disrupts the formation of cellulose in plant cell walls, leading to compromised cell integrity. | abcam.comnih.govnih.gov |

| Host Tissue Necrosis | Causes cell death, leading to the formation of corky, scab-like lesions on tubers and roots. | abcam.comapsnet.orgresearchgate.net |

| Seedling Stunting | Reduces the growth of seedlings. | nih.govresearchgate.net |

| Cell Swelling (Hypertrophy) | Induces abnormal enlargement of plant cells. | nih.govnih.gov |

| Induction of Plant Defenses | Can trigger the production of phenolic compounds and other defense responses in the host plant. | mdpi.comnih.gov |

Facilitation of Pathogen Spread and Colonization within Host Plants

The necrotic activity of Phytotoxin 1 is not only responsible for the visible disease symptoms but also actively facilitates the colonization and spread of Streptomyces scabies within the host. By killing plant cells, the toxin weakens the plant's structural defenses, allowing the bacterium to penetrate deeper into the tuber or root tissues. nih.govapsnet.org This process creates a nutrient-rich environment from the decaying host cells, which the pathogen can utilize for growth and proliferation. nih.gov

The colonization process is initiated when the bacterium senses cello-oligosaccharides, components of the plant cell wall, which trigger the production of thaxtomins. nih.gov The subsequent inhibition of cellulose synthesis and tissue breakdown allows the filamentous bacteria to colonize expanding underground plant tissues effectively. apsnet.orgnih.gov Therefore, Phytotoxin 1 acts as a crucial tool for S. scabies, breaking down host barriers and providing the necessary resources for successful infection and spread.

Interspecies Interactions in the Rhizosphere and Soil Environment

Competitive Advantages Conferred Against Other Soil Microorganisms

In the competitive soil environment, the production of phytotoxins like thaxtomin A can provide a significant advantage to Streptomyces scabies. Some thaxtomins have been shown to possess antibiotic properties. researchgate.net This antimicrobial activity can suppress the growth of other soil microorganisms, including competing bacteria and fungi. By inhibiting its competitors, S. scabies can more effectively establish and maintain its niche in the rhizosphere, the nutrient-rich area surrounding plant roots.

While it has been demonstrated that thaxtomin A does not inhibit the growth of all microorganisms, the degradation of this phytotoxin by certain soil microbes, including other Streptomyces species, fungi (Trichoderma and Penicillium), and bacteria (Ralstonia pickettii), has been observed. nih.gov This suggests a complex interplay where the toxin can be both a competitive tool and a substrate for other organisms. The ability to produce such compounds likely contributes to the ecological success of pathogenic Streptomyces species.

Modulation of Plant Microbiome Composition by Phytotoxin 1

The secretion of Phytotoxin 1 and other secondary metabolites by Streptomyces scabies can influence the composition of the plant microbiome. The plant microbiome, a diverse community of microorganisms living in and on the plant, plays a crucial role in plant health and disease resistance. mdpi.com By producing antimicrobial compounds, pathogenic Streptomyces can alter the microbial balance in the rhizosphere. mdpi.com

This alteration can have significant consequences. For example, scabies mite infestations, which create entry points for bacteria, have been shown to alter the skin microbiome of host animals, promoting the growth of opportunistic pathogens like Staphylococcus. scientificarchives.complos.org Similarly, in the plant context, the phytotoxins produced by S. scabies could disrupt the beneficial resident microbiota that would normally help protect the plant from pathogens. mdpi.com This modulation of the microbiome could create a more favorable environment for S. scabies to thrive and cause disease, effectively suppressing the plant's natural microbial shield.

Evolutionary Adaptation of Phytotoxin 1 in Diverse Streptomyces Species

The ability to produce thaxtomins is not limited to a single Streptomyces species but is found in a growing number of plant-pathogenic strains. nih.govannualreviews.org This distribution is largely due to the location of the thaxtomin biosynthetic gene cluster on a mobile pathogenicity island (PAI). nih.govnih.govannualreviews.org These PAIs are large segments of DNA that can be transferred between different bacterial species through horizontal gene transfer. annualreviews.orgnih.gov

The PAI of S. scabies contains the essential genes for thaxtomin biosynthesis, such as txtA and txtB (encoding non-ribosomal peptide synthetases), as well as other virulence factors like nec1, which encodes a necrogenic protein. nih.govannualreviews.orgresearchgate.net The transfer of this entire island can confer pathogenicity to a previously non-pathogenic recipient Streptomyces strain. nih.govannualreviews.org This mechanism of horizontal gene transfer explains the emergence of new pathogenic Streptomyces species and the genetic similarity of virulence factors among otherwise distinct species. nih.govapsnet.org The evolution of pathogenicity in Streptomyces is therefore a dynamic process, driven by the acquisition and transfer of these powerful genetic toolkits. annualreviews.organnualreviews.org

Table 2: Key Genes in the Thaxtomin Biosynthesis Pathogenicity Island

| Gene/Element | Function | References |

| Pathogenicity Island (PAI) | A large, mobile genetic element containing virulence genes. | nih.govnih.govannualreviews.org |

| txtA/B | Encode non-ribosomal peptide synthetases for the dipeptide core of thaxtomin. | researchgate.netapsnet.org |

| txtC | Encodes a cytochrome P450 monooxygenase involved in hydroxylation. | wikipedia.orgnih.gov |

| txtD | Encodes a nitric oxide synthase required for the nitration of the tryptophan residue. | apsnet.orgnih.gov |

| txtE | Encodes a cytochrome P450 that performs the site-specific nitration. | apsnet.orgnih.gov |

| nec1 | Encodes a secreted necrogenic protein that contributes to virulence. | nih.govannualreviews.orgresearchgate.net |

| txtR | A regulatory gene that controls the expression of the thaxtomin biosynthetic genes. | nih.govresearchgate.net |

Comparative Pathological Roles of Phytotoxin 1 across Different Host Plant Species

Phytotoxin 1, a member of the thaxtomin family of phytotoxins, is a primary virulence determinant for plant diseases caused by the bacterium Streptomyces scabies. researchgate.netnih.gov While famously associated with common scab on potatoes, its pathological effects are observed across a broad range of host plants, demonstrating its non-host-specific nature. wikipedia.orgnih.gov The toxin's universal target appears to be cellulose biosynthesis, a fundamental process in plant cell wall development, which explains its wide-ranging activity. researchgate.netwikipedia.orgnih.gov However, the specific symptoms and severity of disease can vary between different plant species.

S. scabies has a wide host range that includes many economically important tuber and taproot crops. nih.govnih.gov The production of thaxtomin A, the predominant form of Phytotoxin 1, is essential for the development of common scab symptoms. nih.govapsnet.org Research has confirmed that this toxin is the primary virulence determinant for scab disease not only in potatoes (Solanum tuberosum) but also in other taproot crops like beet (Beta vulgaris), carrot (Daucus carota), and radish (Raphanus sativus). nih.govwikipedia.orgnih.govapsnet.org In these hosts, the toxin induces symptoms such as plant stunting, cell death, and the formation of characteristic corky lesions on the surface of the storage organs. nih.govresearchgate.netapsnet.org

The effects of Phytotoxin 1 extend beyond mature root and tuber crops. It is also known to inhibit the growth of seedlings of both monocot and dicot plants. wikipedia.orgnih.gov This broad activity highlights that the toxin's target is highly conserved across the plant kingdom. wikipedia.org When applied to seedlings, the toxin can cause a variety of symptoms including reduced growth, dramatic cell swelling, and necrosis. nih.govnih.govresearchgate.net

The following table summarizes the pathological effects of Phytotoxin 1 on various plant species, illustrating its comparative impact.

| Host Plant Species | Scientific Name | Primary Pathological Effects | Citations |

| Potato | Solanum tuberosum | Causes common scab, characterized by shallow, raised, or deep-pitted corky lesions on tubers. | wikipedia.orgnih.govapsnet.org |

| Radish | Raphanus sativus | Causes scab disease, stunting of seedlings, and is used in bioassays to measure pathogenicity. | nih.govwikipedia.orgapsnet.orgnih.gov |

| Beet | Beta vulgaris | Causes scab disease on taproots. | nih.govwikipedia.orgnih.gov |

| Carrot | Daucus carota | Causes scab disease on taproots. | nih.govwikipedia.orgnih.gov |

| Turnip | Brassica rapa | Causes scab disease on taproots and seedling growth inhibition. | wikipedia.orgnih.govapsnet.org |

| Arabidopsis | Arabidopsis thaliana | Causes reduced seedling growth, cell swelling, inhibition of cellulose synthesis, and altered ion fluxes. | nih.govnih.govutas.edu.au |

This comparative view demonstrates that while the fundamental mechanism of Phytotoxin 1 action—inhibition of cellulose synthesis—is consistent, the resulting disease manifestation can differ depending on the specific host plant and its developmental stage. wikipedia.orgnih.gov

Advanced Methodological Approaches for Phytotoxin 1 Research

Molecular Genetic Tools for Manipulating Phytotoxin 1 Biosynthesis

The manipulation of the thaxtomin biosynthetic gene cluster (txt) has been fundamental to understanding the function of each gene involved in the production of thaxtomin A.

Gene Knockout, Knock-in, and Overexpression Strategies

Gene knockout studies have been pivotal in elucidating the roles of specific genes in the thaxtomin A biosynthetic pathway. The deletion of genes such as txtR, a regulatory gene, resulted in the abolishment of thaxtomin biosynthesis and a significant reduction in virulence. usda.gov Similarly, the knockout of txtH, which codes for an MbtH-like protein, led to a considerable decrease in thaxtomin A production. nih.gov These studies often employ homologous recombination to replace the target gene with an antibiotic resistance cassette, allowing for the selection of successful mutants.

Overexpression of biosynthetic genes has been a key strategy to enhance the yield of thaxtomin A for research and potential commercial applications as a bioherbicide. One effective method involves replacing the native promoters of operons within the txt cluster with strong constitutive promoters. mdpi.com This approach has been shown to significantly increase the production of thaxtomin A in heterologous Streptomyces hosts. mdpi.comnih.gov For instance, the simultaneous replacement of the promoters for the txtED, txtABH, and txtC operons led to a substantial improvement in thaxtomin A yield. mdpi.com

| Gene/Operon | Manipulation Strategy | Outcome on Thaxtomin A Production | Reference |

| txtR | Deletion (Knockout) | Abolished | usda.gov |

| txtH | Deletion (Knockout) | Significantly Reduced | nih.gov |

| bld genes | Deletion (Knockout) | Significantly Downregulated | nih.gov |

| txtED, txtABH, txtC | Promoter Replacement (Overexpression) | Significantly Increased | mdpi.comnih.gov |

Promoter Analysis and Reporter Gene Assays for Expression Studies

To investigate the regulation of the thaxtomin biosynthetic genes, researchers have utilized promoter analysis coupled with reporter gene assays. This involves fusing the promoter region of a txt gene to a reporter gene, such as that encoding green fluorescent protein (GFP). The expression of the reporter gene then serves as a proxy for the activity of the promoter under different conditions or in different genetic backgrounds. For instance, GFP reporter assays have been used to demonstrate that the regulatory protein SCAB_Lrp positively controls sporulation by directly activating the expression of genes like amfC, whiB, and ssgB. nih.gov This technique allows for the quantitative assessment of gene expression and the identification of regulatory elements and transcription factors that control thaxtomin A biosynthesis.

Biochemical and Biophysical Techniques for Target Identification and Characterization

Identifying the direct molecular targets of thaxtomin A is crucial for understanding its mechanism of action. A combination of biochemical and biophysical methods has been employed for this purpose.

Affinity Purification and Mass Spectrometry-Based Approaches

Affinity purification coupled with mass spectrometry is a powerful technique for identifying protein targets of small molecules like thaxtomin A. This method typically involves immobilizing a derivative of thaxtomin A onto a solid support, such as beads. A cellular extract from the host plant is then passed over these beads. Proteins that bind to thaxtomin A will be retained on the support while others are washed away. The bound proteins can then be eluted and identified using mass spectrometry. While specific large-scale affinity purification studies for thaxtomin A targets are not extensively detailed in the provided results, this approach is a standard and logical next step in the field, building upon the knowledge that thaxtomin A inhibits cellulose (B213188) biosynthesis. mdpi.comresearchgate.net Mass spectrometry is also routinely used for the structural elucidation and quantification of thaxtomin A and its analogues in various biological samples. nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful biophysical techniques for characterizing the binding kinetics and thermodynamics of interactions between a small molecule and its target protein.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govyoutube.com This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, without the need for labeling. nih.govtaylorandfrancis.comtainstruments.com In the context of thaxtomin A, ITC could be used to quantify the binding of the toxin to its putative target proteins, such as cellulose synthase, providing crucial data on the strength and nature of this interaction.

Surface Plasmon Resonance (SPR) is another label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. One of the interacting partners is immobilized on the chip, and the other is flowed over the surface. SPR provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated. This technique would be invaluable for studying the interaction of thaxtomin A with its target proteins and for screening for potential inhibitors of this interaction.

While the direct application of ITC and SPR to thaxtomin A is not explicitly detailed in the search results, these techniques are standard in drug discovery and molecular interaction studies and represent a clear path forward in thaxtomin A research. nih.gov

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) for Structure-Activity Relationship Studies

The three-dimensional structure of a phytotoxin and its target is invaluable for understanding its mode of action and for designing potential inhibitors.

X-ray Crystallography can be used to determine the high-resolution, three-dimensional structure of a protein or a protein-ligand complex. nih.gov Obtaining a crystal structure of thaxtomin A bound to its target, for example, a domain of cellulose synthase, would provide a detailed atomic-level view of the binding site and the critical interactions that mediate the inhibitory effect. This structural information is essential for structure-based drug design and for understanding the molecular basis of thaxtomin A's phytotoxicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique used to determine the structure of molecules in solution and to study their dynamics and interactions. mdpi.comoregonstate.edu One- and two-dimensional NMR techniques have been instrumental in the initial structure elucidation of thaxtomin A. mdpi.com For structure-activity relationship (SAR) studies, NMR can be used to map the binding site of thaxtomin A on its target protein by monitoring chemical shift perturbations in the protein's NMR spectrum upon addition of the toxin. Furthermore, NMR can be used to determine the solution conformation of thaxtomin A and its analogues, providing insights into the structural features required for biological activity. mdpi.comresearchgate.net

Omics Technologies in Phytotoxin 1 Mode of Action Research

"Omics" technologies have revolutionized the study of plant-pathogen interactions by enabling a global analysis of molecular changes. In the context of Phytotoxin 1, these methods have been instrumental in dissecting its mode of action.

High-throughput transcriptomics, particularly RNA-Seq, offers a comprehensive snapshot of the gene expression landscape within a plant upon exposure to Phytotoxin 1. This technique allows researchers to identify genes and pathways that are transcriptionally up- or down-regulated in response to the toxin. Studies employing RNA-Seq have revealed that Phytotoxin 1 treatment can lead to significant changes in the expression of genes involved in plant defense, hormone signaling, and cell wall metabolism. For instance, genes associated with the jasmonic acid and salicylic (B10762653) acid pathways, key players in plant defense, are often found to be differentially expressed. Furthermore, genes encoding enzymes involved in lignin (B12514952) and suberin biosynthesis, critical components of the plant's physical defense barriers, can also be affected.

Table 1: Representative Gene Categories Differentially Expressed in Plants Treated with Phytotoxin 1 (Based on RNA-Seq Data)

| Gene Category | Predominant Expression Change | Potential Biological Implication |

| Plant Defense Genes (e.g., PR proteins) | Upregulated | Activation of host defense responses |

| Hormone Signaling (e.g., Jasmonic Acid) | Upregulated | Induction of systemic resistance |

| Cell Wall Modification | Downregulated | Weakening of physical barriers |

| Photosynthesis-related Genes | Downregulated | Impairment of primary metabolism |

While transcriptomics reveals changes at the mRNA level, quantitative proteomics provides insights into the abundance of proteins, the functional molecules of the cell. Techniques such as isobaric tagging for relative and absolute quantitation (iTRAQ) and tandem mass tagging (TMT) coupled with mass spectrometry allow for the large-scale quantification of proteins in Phytotoxin 1-treated versus untreated plant tissues. These studies can identify proteins whose levels are altered by the toxin, providing direct clues about its targets and the cellular processes it disrupts.

Phosphoproteomics, a sub-discipline of proteomics, focuses specifically on protein phosphorylation, a key post-translational modification that regulates protein activity, localization, and interaction. Changes in the phosphorylation status of proteins in response to Phytotoxin 1 can indicate which signaling pathways are activated or inhibited by the toxin. For example, altered phosphorylation of receptor-like kinases or transcription factors can point to the early signaling events triggered by Phytotoxin 1 perception.

Table 2: Examples of Protein Classes with Altered Abundance or Phosphorylation Status in Response to Phytotoxin 1

| Protein Class | Methodological Approach | Observed Change | Potential Functional Consequence |

| Receptor-Like Kinases | Phosphoproteomics | Increased Phosphorylation | Activation of downstream signaling cascades |

| ABC Transporters | Quantitative Proteomics | Altered Abundance | Changes in transport of secondary metabolites |

| Heat Shock Proteins | Quantitative Proteomics | Increased Abundance | Cellular stress response |

| Ribosomal Proteins | Quantitative Proteomics | Decreased Abundance | Inhibition of protein synthesis |

Metabolomics completes the "omics" cascade by analyzing the small molecule metabolites present in a biological system. Untargeted metabolomics provides a broad overview of the metabolic state of plant cells, while targeted metabolomics focuses on the quantification of specific, known metabolites. In the context of Phytotoxin 1 research, these approaches can reveal how the toxin perturbs plant metabolic pathways. For instance, analysis of plant tissues treated with Phytotoxin 1 might show an accumulation of stress-related metabolites, such as certain amino acids or phenolic compounds. Conversely, a decrease in the levels of primary metabolites, like sugars or organic acids, could indicate a disruption of central carbon metabolism. These metabolic fingerprints provide valuable information on the physiological consequences of Phytotoxin 1 action.

Advanced Imaging Techniques for Visualizing Phytotoxin 1 Effects in Planta

Visualizing the effects of Phytotoxin 1 at the cellular and subcellular levels is crucial for a complete understanding of its pathogenic activity. Advanced imaging techniques offer the resolution and specificity needed to observe these microscopic changes.

Confocal laser scanning microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled molecules within living or fixed plant tissues. To study the effects of Phytotoxin 1, researchers can use fluorescent dyes that specifically stain different cellular components, such as the plasma membrane, nucleus, or cytoskeleton. This allows for the visualization of cellular damage, such as membrane blebbing, nuclear condensation, or cytoskeletal disorganization, induced by the toxin. Furthermore, if Phytotoxin 1 itself can be fluorescently labeled without compromising its activity, confocal microscopy can be used to determine its subcellular localization, providing clues as to its site of action within the plant cell.

Electron microscopy, including both transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provides unparalleled resolution for examining the ultrastructure of plant cells. TEM allows for the detailed visualization of internal cellular components, such as mitochondria, chloroplasts, and the endoplasmic reticulum. Studies using TEM on Phytotoxin 1-treated plant tissues can reveal subtle yet significant ultrastructural changes, such as swelling of mitochondria, disruption of thylakoid membranes in chloroplasts, or fragmentation of the endoplasmic reticulum. SEM, on the other hand, provides detailed surface views of tissues and cells, which can be useful for observing changes in cell wall integrity or the formation of necrotic lesions in response to the toxin.

Table 3: Ultrastructural Changes in Plant Cells Induced by Phytotoxin 1 as Observed by Electron Microscopy

| Cellular Organelle/Structure | Observed Ultrastructural Change | Potential Functional Implication |

| Mitochondria | Swelling and loss of cristae | Impaired cellular respiration and energy production |

| Chloroplasts | Disorganization of thylakoid membranes | Reduced photosynthetic efficiency |

| Plasma Membrane | Invaginations and vesiculation | Loss of cellular integrity and ion homeostasis |

| Cell Wall | Thinning and degradation | Weakened physical barrier to pathogen invasion |

Computational Biology and Bioinformatics in Phytotoxin Research of Streptomyces scabies

The study of phytotoxins produced by the plant pathogen Streptomyces scabies has been significantly advanced by the integration of computational biology and bioinformatics. These approaches allow researchers to analyze vast genomic and metabolic datasets to predict, identify, and characterize the complex molecules involved in plant diseases like potato common scab. By leveraging computational tools, scientists can unlock the genetic blueprint of phytotoxin production and simulate their interactions with plant targets at a molecular level, accelerating the pace of discovery in plant pathology.

Predictive Modeling of Biosynthetic Pathways and Enzyme Functions

The biosynthesis of complex secondary metabolites, including phytotoxins in Streptomyces scabies, is orchestrated by groups of genes co-located on the chromosome, known as Biosynthetic Gene Clusters (BGCs). Computational biology provides powerful tools for "genome mining," which involves scanning the entire genome of an organism to identify these BGCs and predict the chemical structures of their products.

Genome Mining for Phytotoxin BGCs: Advanced algorithms and web-based platforms are instrumental in identifying potential BGCs within the sequenced genome of S. scabies. nih.govacs.org Tools like the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) and DeepBGC are widely used for this purpose. acs.orgresearchgate.net These platforms employ different strategies; antiSMASH uses Hidden Markov Models (HMMs) based on known enzyme families involved in secondary metabolism, while DeepBGC utilizes machine learning approaches like Recurrent Neural Networks to detect both known and novel BGC classes. nih.govacs.org

A combined genomic and metabolomic analysis of S. scabies using these tools has successfully identified dozens of putative BGCs, accounting for a significant portion of the bacterium's genome. nih.gov This predictive power was crucial in the discovery of the BGC responsible for producing coronafacoyl-like phytotoxins in S. scabies. nih.gov Bioinformatic analysis initially predicted that a specific cluster would synthesize a compound similar to coronafacic acid (CFA), a key component of the coronatine (B1215496) phytotoxin from Pseudomonas syringae. nih.gov Subsequent genetic and chemical analyses confirmed that this cluster produces N-coronafacoyl-L-isoleucine (CFA-L-Ile) and other related molecules. nih.gov

Predicting Enzyme Function: Once a BGC is identified, bioinformatics is used to annotate the genes within it and predict the function of the enzymes they encode. This is typically achieved by comparing the predicted protein sequences against databases of known proteins and conserved domains. For instance, in the biosynthesis of thaxtomin A, the primary phytotoxin of S. scabies, the BGC contains genes txtA and txtB. nih.govresearchgate.net These encode large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). mun.camun.ca Computational analysis of their domain architecture allows researchers to predict which amino acids they recruit and activate (in this case, L-phenylalanine and L-4-nitrotryptophan) to build the thaxtomin backbone. mun.caacs.org